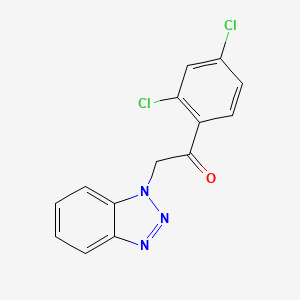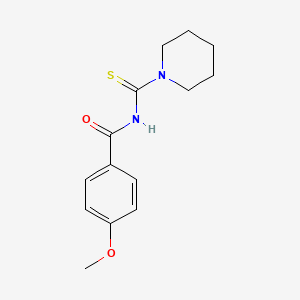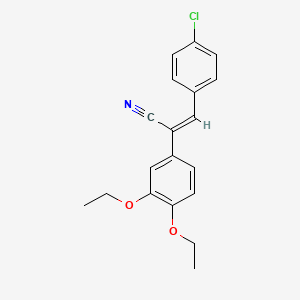
N-(3-methylbutyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylbutyl)-3-nitrobenzamide, also known as N-(3-methylbutyl)-3-nitrobenzoic acid amide, is a chemical compound with the molecular formula C13H16N2O3. It is a white to off-white crystalline powder that is soluble in organic solvents. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(3-methylbutyl)-3-nitrobenzamide(3-methylbutyl)-3-nitrobenzamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. This compound may also affect the expression of certain genes.
Biochemical and Physiological Effects:
N-(3-methylbutyl)-3-nitrobenzamide(3-methylbutyl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methylbutyl)-3-nitrobenzamide(3-methylbutyl)-3-nitrobenzamide in lab experiments is its high purity and stability. This compound is also readily available from commercial suppliers. However, one limitation of using this compound is its potential toxicity. Care must be taken when handling this compound, and appropriate safety measures must be followed.
Direcciones Futuras
There are several potential future directions for research involving N-(3-methylbutyl)-3-nitrobenzamide(3-methylbutyl)-3-nitrobenzamide. One area of interest is its potential applications in the treatment of cancer. Further studies are needed to determine the efficacy and safety of this compound in vivo. Additionally, this compound may have applications in the development of new fluorescent probes for the detection of metal ions. Further research is also needed to fully understand the mechanism of action of this compound and its effects on cellular processes.
Métodos De Síntesis
The synthesis of N-(3-methylbutyl)-3-nitrobenzamide(3-methylbutyl)-3-nitrobenzamide involves the reaction of 3-nitrobenzoic acid with 3-methylbutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere. After completion of the reaction, the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
N-(3-methylbutyl)-3-nitrobenzamide(3-methylbutyl)-3-nitrobenzamide has been used in various scientific research applications. It is primarily used as a reagent in the synthesis of other compounds. This compound has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. Additionally, it has been studied for its potential applications in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
N-(3-methylbutyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(2)6-7-13-12(15)10-4-3-5-11(8-10)14(16)17/h3-5,8-9H,6-7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNXLJDTEYXRIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5870350.png)
![N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5870352.png)
![2-amino-4-ethyl-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5870359.png)
![3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5870372.png)

![1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5870385.png)




![N-(4-fluorobenzylidene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B5870433.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)
![5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide](/img/structure/B5870458.png)